molecular formula C15H14O5 B1349451 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone CAS No. 137987-88-3

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B1349451
M. Wt: 274.27 g/mol
InChI Key: MXHGJBZYDIITOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone (also known as 2-methoxy-1,4-dihydroxybenzene) is a phenol compound that has been widely studied in both scientific and medical research due to its potential applications. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Organic Chemistry and Synthesis

  • Studies on related compounds emphasize the importance of the structural motifs present in 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone for organic synthesis. For example, Yokoyama (2015) investigated the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the complexity of reactions involving methoxyphenoxy and dihydroxyphenyl groups. Such research points to the relevance of these structural components in understanding and optimizing synthetic pathways for lignin-derived compounds (Yokoyama, 2015).

Environmental Science

  • The degradation pathways and environmental fate of related compounds, such as acetaminophen, have been extensively studied. Research by Qutob et al. (2022) provides insights into the advanced oxidation processes used to degrade contaminants, including methoxyphenol derivatives, highlighting the environmental impact and potential remediation strategies for these compounds (Qutob et al., 2022).

Potential Medical Applications

  • Compounds with hydroxyphenyl structures, such as tyrosol and hydroxytyrosol, have been reviewed for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Ramos et al. (2020) evaluated the therapeutic applications of these phenolic compounds, suggesting potential medical benefits that could extend to related compounds like 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone (Ramos et al., 2020).

Chemical Reactivity and Applications

  • The photochemical properties and reactivity of hydroxycoumarins have been the subject of reviews, with Yoda et al. (2019) discussing the synthesis, acylation, and photochemical properties of 4-hydroxycoumarin derivatives. These studies provide a foundation for understanding the chemical behavior and potential applications of structurally related compounds in various fields, including materials science and photopharmacology (Yoda et al., 2019).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-14-4-2-3-5-15(14)20-9-13(18)11-7-6-10(16)8-12(11)17/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGJBZYDIITOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160414
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

CAS RN

137987-88-3
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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